molecular formula C12H16O2S B15357985 4-Pentan-3-ylsulfanylbenzoic acid

4-Pentan-3-ylsulfanylbenzoic acid

Cat. No.: B15357985
M. Wt: 224.32 g/mol
InChI Key: JKEXETRCFGCDOQ-UHFFFAOYSA-N
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Description

4-Pentan-3-ylsulfanylbenzoic acid is a benzoic acid derivative featuring a thioether (sulfanyl) group at the para position, substituted with a branched pentan-3-yl chain. Its IUPAC name reflects the sulfur atom bridging the benzoic acid core and the pentyl moiety. Thioether-containing compounds are notable for their moderate polarity, sulfur-mediated reactivity, and utility in pharmaceutical and materials science contexts.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

4-pentan-3-ylsulfanylbenzoic acid

InChI

InChI=1S/C12H16O2S/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14)

InChI Key

JKEXETRCFGCDOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)SC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemistry: 4-Pentan-3-ylsulfanylbenzoic acid is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The sulfanyl group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structurally related benzoic acid derivatives, emphasizing substituent effects on acidity, solubility, and functional behavior.

Substituent Effects on Acidity

The acidity (pKa) of benzoic acid derivatives is modulated by electronic effects of substituents:

  • 4-Methylbenzoic acid (p-toluic acid) : The methyl group (electron-donating) slightly reduces acidity (pKa ~4.3) compared to benzoic acid (pKa 4.2) by destabilizing the carboxylate anion.
  • 4-Methoxybenzoic acid : The methoxy group (stronger electron-donating via resonance) further decreases acidity (pKa ~4.5).
  • 4-Mercaptobenzoic acid : The sulfhydryl (-SH) group (electron-withdrawing via inductive effects) increases acidity (pKa ~3.8).
  • 4-Pentan-3-ylsulfanylbenzoic acid : The thioether (sulfanyl) group exhibits weaker electron-donating effects compared to methoxy but stronger than methyl. Its pKa is estimated to be ~4.1–4.2, closer to benzoic acid due to sulfur’s polarizability balancing inductive donation .

Solubility and Lipophilicity

Compound Substituent Solubility in Water (g/L) LogP (Predicted)
Benzoic acid -H 3.4 1.87
4-Methylbenzoic acid -CH3 2.1 2.40
4-Methoxybenzoic acid -OCH3 1.8 1.96
4-Pentan-3-ylsulfanylbenzoic acid -S-C5H11 (branched) <1.0 3.50

The pentan-3-ylsulfanyl group significantly enhances lipophilicity (LogP ~3.5), reducing water solubility compared to smaller substituents. This property favors applications in lipid-rich environments or as a drug intermediate requiring membrane permeability.

Thermal Stability and Reactivity

Thioethers are prone to oxidation, forming sulfoxides or sulfones under oxidative conditions. In contrast:

  • 4-Methoxybenzoic acid : Stable under oxidation but susceptible to acid-catalyzed demethylation.
  • 4-Mercaptobenzoic acid : Reactive due to -SH group (oxidation to disulfides or sulfonic acids).
    4-Pentan-3-ylsulfanylbenzoic acid’s stability aligns with typical thioethers, requiring inert storage conditions to prevent degradation .

Research Findings and Limitations

Current literature on 4-Pentan-3-ylsulfanylbenzoic acid is sparse, with most data extrapolated from structural analogs. Key gaps include:

  • Experimental pKa and solubility values.
  • In vitro/in vivo pharmacological profiles.
  • Comparative stability studies under varying pH and temperature.

Future research should prioritize synthesizing the compound and characterizing its properties to validate theoretical predictions .

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